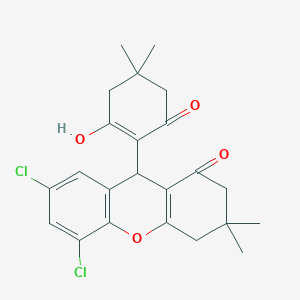
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione, also known as DCTD, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCTD is a xanthene derivative that has been synthesized through a multi-step process involving the condensation of 2,4-dichlorobenzaldehyde with 3,3-dimethyl-1-butanol, followed by cyclization and oxidation reactions.
Mécanisme D'action
The exact mechanism of action of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This leads to a decrease in the production of DNA, which can ultimately lead to cell death. Additionally, this compound has been shown to induce oxidative stress in cancer cells, which can also contribute to their death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its potency and specificity. This compound has been shown to exhibit potent anticancer activity at low concentrations, making it a valuable tool for studying the mechanisms of cancer cell death. Additionally, this compound has been shown to be selective for cancer cells, which means that it has minimal toxicity to normal cells.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its solubility. This compound is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, this compound is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Orientations Futures
There are many potential future directions for research on 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of new anticancer drugs based on the structure of this compound. Researchers are exploring ways to modify the structure of this compound to improve its potency and selectivity for cancer cells. Additionally, there is interest in exploring the use of this compound in combination with other anticancer drugs to enhance their efficacy.
Another potential area of research is the use of this compound in the treatment of bacterial infections. Studies have shown that this compound has potent antibacterial activity, and researchers are exploring ways to harness this activity for the development of new antibiotics.
In conclusion, this compound is a synthetic compound that has shown significant promise in scientific research for its potential therapeutic applications. Its potent anticancer activity, selectivity for cancer cells, and other biochemical and physiological effects make it a valuable tool for studying the mechanisms of cancer cell death and for the development of new drugs. As research on this compound continues, there is great potential for new discoveries and applications in the fields of medicine and biology.
Méthodes De Synthèse
The synthesis of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione involves several steps, including the condensation of 2,4-dichlorobenzaldehyde with 3,3-dimethyl-1-butanol in the presence of a base such as potassium carbonate. This reaction yields the intermediate product 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-3,3-dimethylbutan-2-ol, which is then cyclized using an acid catalyst such as sulfuric acid to produce this compound. Finally, this compound is oxidized using a reagent such as potassium permanganate to yield the desired product.
Applications De Recherche Scientifique
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is the use of this compound as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anticancer drugs.
Propriétés
Formule moléculaire |
C23H24Cl2O4 |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
5,7-dichloro-9-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3,3-dimethyl-4,9-dihydro-2H-xanthen-1-one |
InChI |
InChI=1S/C23H24Cl2O4/c1-22(2)7-14(26)19(15(27)8-22)18-12-5-11(24)6-13(25)21(12)29-17-10-23(3,4)9-16(28)20(17)18/h5-6,18,26H,7-10H2,1-4H3 |
Clé InChI |
ORJOZNAROYTULK-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C2C3=CC(=CC(=C3OC4=C2C(=O)CC(C4)(C)C)Cl)Cl)O)C |
SMILES canonique |
CC1(CC(=C(C(=O)C1)C2C3=C(C(=CC(=C3)Cl)Cl)OC4=C2C(=O)CC(C4)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)
![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)


![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)